BENGHE Foundational & Exploratory

Check Availability & Pricing

Trestolone Acetate (CAS 6157-87-5): A Technical
Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trestolone Acetate

Cat. No.: B1199451

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trestolone Acetate, also known as MENT (7a-methyl-19-nortestosterone) acetate, is a potent
synthetic anabolic-androgenic steroid (AAS) that has been the subject of significant research
interest.[1][2][3] This technical guide provides an in-depth overview of the research applications
of Trestolone Acetate (CAS 6157-87-5), focusing on its mechanism of action, pharmacokinetic
profile, and key experimental findings. Detailed protocols for fundamental research
methodologies are provided to facilitate further investigation into its physiological effects.

Introduction

Trestolone Acetate is a derivative of nandrolone (19-nortestosterone) and was first described
in 1963.[1] It has been investigated primarily for its potential as a male hormonal contraceptive
and for use in androgen replacement therapy.[1] As a prodrug, Trestolone Acetate is rapidly
hydrolyzed in the body to its active form, trestolone. This compound exhibits a strong binding
affinity for the androgen receptor and also possesses progestogenic activity. Notably, it does
not undergo 5a-reduction to dihydrotestosterone (DHT), which may offer a different side effect
profile compared to testosterone.

Physicochemical Properties
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Property Value Reference
CAS Number 6157-87-5
Molecular Formula C21H3003
Molecular Weight 330.46 g/mol
White to yellowish crystalline
Appearance
powder
MENT acetate, 7a-methyl-19-
Synonyms nortestosterone 173-acetate,

CDB-903, NSC-69948

Mechanism of Action

Trestolone Acetate exerts its effects primarily through its active metabolite, trestolone, which
Is a potent agonist of the androgen receptor (AR). The binding of trestolone to the AR initiates a
cascade of intracellular events, leading to the modulation of gene expression in target tissues.
This results in both anabolic effects, such as increased protein synthesis and muscle growth,
and androgenic effects.

Additionally, trestolone exhibits potent progestogenic activity and acts as a powerful inhibitor of
gonadotropin release. By suppressing the secretion of luteinizing hormone (LH) and follicle-
stimulating hormone (FSH) from the pituitary gland, it leads to a significant reduction in
endogenous testosterone production and spermatogenesis. This dual action of providing
androgenic support while suppressing testicular function forms the basis of its investigation as
a male contraceptive.

Signaling Pathway: Hypothalamic-Pituitary-Gonadal
(HPG) Axis Suppression
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Suppression of the HPG axis by Trestolone Acetate.

Quantitative Data
Table 1: Comparative Anabolic and Androgenic Activity

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1199451?utm_src=pdf-body-img
https://www.benchchem.com/product/b1199451?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Anabolic Androgenic
Activity Activity Anabolic:Andr
Compound . . . . Reference
(relative to (relative to ogenic Ratio
Testosterone) Testosterone)
Testosterone 1 1 1:1
Trestolone
10x 4x 251
Acetate

Note: Activity assessed by the increase in weights of the bulbocavernosus plus levator ani
muscles (anabolic) and ventral prostate and seminal vesicles (androgenic) in castrated rats.

Table 2: Pharmacokinetic Parameters of Trestolone
(Active Metabolite)

Parameter Species Value Reference
Metabolic Clearance
Human 2,360 L/day
Rate (MCR)
Terminal Half-Life Human ~40 minutes
Binding to SHBG Human No significant binding

Research Applications & Experimental Protocols

The primary research applications of Trestolone Acetate have been in the fields of male
contraception and androgen replacement therapy.

Male Contraception

The potent gonadotropin-suppressive effects of trestolone make it a strong candidate for a
male hormonal contraceptive. Research has focused on its ability to induce reversible

azoospermia or severe oligozoospermia.

This protocol is a generalized representation based on common methodologies for evaluating

the effects of androgens on spermatogenesis.
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e Animal Model: Adult male Sprague-Dawley rats (280-320 g).

e Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22+2°C)
with ad libitum access to food and water for at least one week.

o Experimental Groups:

[¢]

Group 1: Sham control (vehicle injection).

[¢]

Group 2: Castrated control.

[e]

Group 3: Castrated + Testosterone Enanthate (positive control).

o

Group 4: Castrated + Trestolone Acetate.

[¢]

Group 5: Intact + Trestolone Acetate.
e Dosing and Administration:

o Administer Trestolone Acetate via subcutaneous or intramuscular injection. Dosages
should be determined based on preliminary dose-finding studies.

o The vehicle can be a sterile oil such as sesame or cottonseed oil.
o Treatment duration is typically 8-12 weeks to cover the full cycle of spermatogenesis.
o Sample Collection:

o At the end of the treatment period, euthanize animals and collect blood via cardiac
puncture for hormone analysis (LH, FSH, testosterone).

o Harvest testes and epididymides.
e Sperm Analysis:

o Isolate the cauda epididymis and mince in a known volume of appropriate buffer (e.g.,
phosphate-buffered saline) to allow sperm to disperse.

o Determine sperm concentration using a hemocytometer.
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o Assess sperm motility by observing a sample under a microscope and calculating the
percentage of motile sperm.

o Evaluate sperm morphology from a stained smear.

» Histological Analysis:
o Fix one testis in Bouin's solution or 10% neutral buffered formalin.
o Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

o Examine seminiferous tubule morphology and the presence of different stages of germ
cells.

e Hormone Analysis:

o Analyze serum concentrations of LH, FSH, and testosterone using enzyme-linked
immunosorbent assays (ELISA) or radioimmunoassays (RIA).

Workflow for Spermatogenesis Suppression Study
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Workflow for a preclinical study on spermatogenesis suppression.

Androgen Replacement Therapy

Trestolone Acetate has been explored as an alternative to testosterone for androgen
replacement therapy. Its inability to be 5a-reduced could be advantageous in tissues where
DHT is associated with adverse effects, such as the prostate.
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This protocol outlines a competitive radioligand binding assay to determine the affinity of

trestolone for the androgen receptor.

Receptor Source:

o Prepare cytosol from the ventral prostate of adult male Sprague-Dawley rats.

o Alternatively, use recombinant human androgen receptor.

Radioligand:

o [®H]-R1881 (Methyltrienolone), a synthetic high-affinity androgen receptor ligand.

Assay Buffer:

o Tris-HCI buffer containing protease inhibitors and a reducing agent (e.qg., dithiothreitol).

Procedure:

o In a series of tubes, combine the receptor preparation with a fixed concentration of [3H]-
R1881 (e.g., 1 nM).

o Add increasing concentrations of unlabeled trestolone (the competitor).

o Include control tubes for total binding (no competitor) and non-specific binding (a high
concentration of unlabeled R1881).

Incubation:

o Incubate the mixture at 4°C for 16-20 hours to reach equilibrium.

Separation of Bound and Free Ligand:

o Use a hydroxylapatite slurry or dextran-coated charcoal to separate the receptor-bound
radioligand from the free radioligand.

o Centrifuge the tubes and collect the supernatant (if using charcoal) or the pellet (if using
hydroxylapatite).
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e Quantification:
o Measure the radioactivity of the bound fraction using liquid scintillation counting.
o Data Analysis:
o Calculate the percentage of specific binding at each concentration of the competitor.

o Determine the ICso (the concentration of trestolone that inhibits 50% of the specific binding
of the radioligand).

o The relative binding affinity (RBA) can be calculated by comparing the ICso of trestolone to
that of a reference androgen (e.g., R1881 or DHT).

Metabolism Studies

Understanding the metabolic fate of Trestolone Acetate is crucial for its development. As a
prodrug, it is first hydrolyzed to trestolone. Trestolone is a substrate for aromatase, leading to
the formation of 7a-methylestradiol.

Incubation System:

o Human liver microsomes (HLM) or hepatocytes.

Reaction Mixture:

o Combine the incubation system with a phosphate buffer, Trestolone Acetate, and an
NADPH-generating system (for phase | metabolism).

Incubation:

o Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

Reaction Termination:

o Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

Sample Preparation:
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o Centrifuge to pellet the protein.

o Collect the supernatant for analysis.

e LC-MS/MS Analysis:

o Use a suitable liquid chromatography (LC) method to separate the parent compound and
its metabolites. A reverse-phase C18 column is commonly used.

o Employ a tandem mass spectrometer (MS/MS) to detect and identify the metabolites
based on their mass-to-charge ratio (m/z) and fragmentation patterns.

o Key metabolites to monitor include trestolone (from esterase cleavage) and hydroxylated
derivatives.

e Data Analysis:

o Quantify the disappearance of the parent compound over time to determine the rate of
metabolism.

o Identify and semi-quantify the formation of metabolites.

Conclusion

Trestolone Acetate (CAS 6157-87-5) is a potent synthetic androgen with significant potential
in male contraception and androgen replacement therapy. Its unique pharmacological profile,
characterized by high anabolic potency, resistance to 5a-reduction, and potent gonadotropin
suppression, makes it a valuable tool for endocrine research. The experimental protocols
outlined in this guide provide a framework for researchers to further investigate the
physiological and therapeutic effects of this compound. Future research should continue to
explore its long-term safety and efficacy in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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